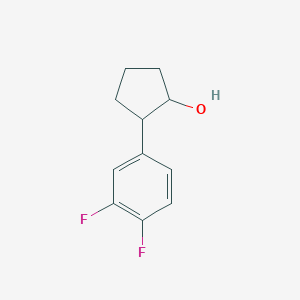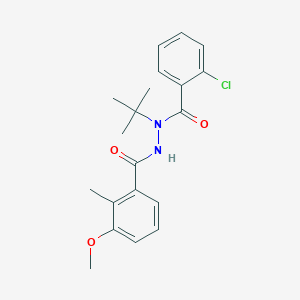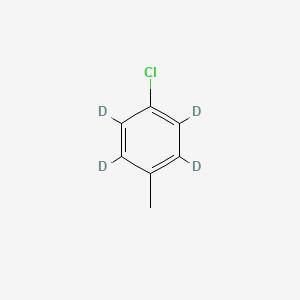
4-Chlorotoluene-2,3,5,6-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorotoluene-2,3,5,6-D4 is a deuterated derivative of 4-chlorotoluene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as an isotopically labeled reagent in various analytical and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorotoluene-2,3,5,6-D4 typically involves the deuteration of 4-chlorotoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure efficient deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The deuterium gas used in the process is often recycled to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
4-Chlorotoluene-2,3,5,6-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.
Major Products Formed
Substitution: Formation of compounds like 4-methylphenol or 4-methylbenzoic acid.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorocyclohexane derivatives.
科学的研究の応用
4-Chlorotoluene-2,3,5,6-D4 is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Biological Studies: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing and quality control.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other deuterated compounds
作用機序
The mechanism of action of 4-Chlorotoluene-2,3,5,6-D4 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its distribution and transformation in various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of chemicals in the environment .
類似化合物との比較
Similar Compounds
4-Chlorotoluene: The non-deuterated version of 4-Chlorotoluene-2,3,5,6-D4.
4-Chlorotoluene-D7: Another deuterated derivative with seven deuterium atoms.
4-Chlorobenzaldehyde: An oxidation product of 4-chlorotoluene.
4-Chlorobenzoic Acid: Another oxidation product of 4-chlorotoluene
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in complex mixtures, making it invaluable in research and industrial applications .
特性
分子式 |
C7H7Cl |
|---|---|
分子量 |
130.61 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetradeuterio-4-methylbenzene |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |
InChIキー |
NPDACUSDTOMAMK-QFFDRWTDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Cl)[2H] |
正規SMILES |
CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


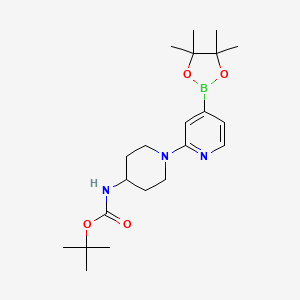
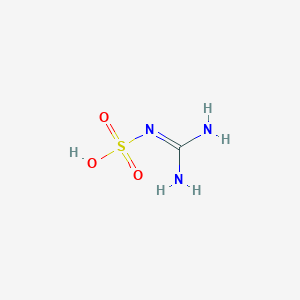
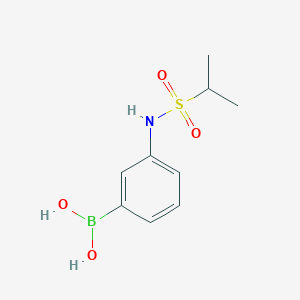
![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
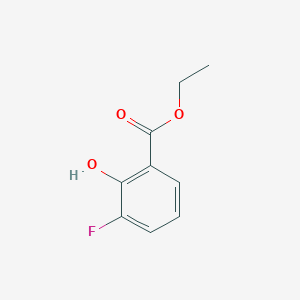
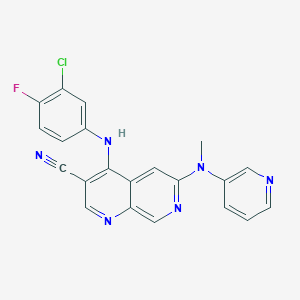
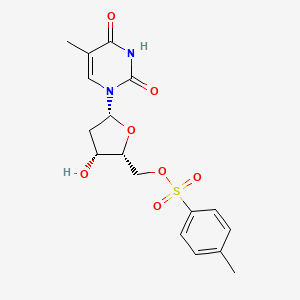
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(1S,2S,4S,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13405634.png)
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
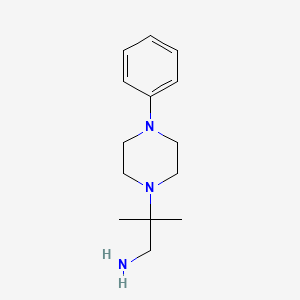
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
